铜硅酸盐

描述

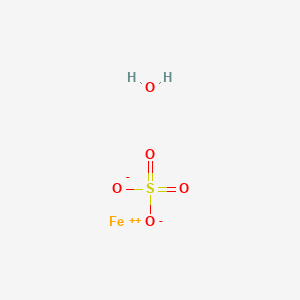

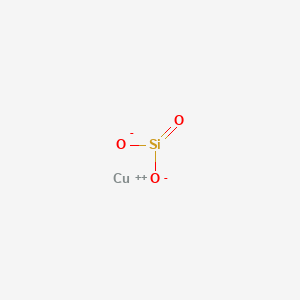

Copper silicate, chemically represented as Cu2SiO3, is an inorganic compound associated with the group of silicates . It’s a blue-green or turquoise-colored material that’s insoluble in water . The copper ions in the compound provide its distinctive coloration, characteristic of many copper-containing compounds . Copper silicate refers to a family of compounds that contain different amounts of copper and silicon . These different compounds can exhibit a range of physical and chemical properties, making copper silicates versatile materials with a wide range of potential applications .

Synthesis Analysis

There are several methods to synthesize copper silicate, each with its unique set of conditions and requirements . One common method involves the reaction of copper sulfate with sodium silicate in an aqueous solution . Another method is by reacting silicon dioxide (SiO2) with copper (II) oxide (CuO) at high temperatures . The final product is a precipitate of copper silicate that can be collected by filtration .Molecular Structure Analysis

Copper silicate is a compound containing copper, silicon, and oxygen atoms . The structure of copper silicates can be characterized by XRD, FT-IR, SEM, HRTEM, N2-physisorption, XPS and H2-TPR techniques . The structural properties of copper silicates can affect their reduction behavior and textural properties .Chemical Reactions Analysis

The catalytic performances of synthesized copper silicate nanostructures have been evaluated for dehydrogenation of methanol . Dehydrogenation activity is dependent on the structural properties of copper silicates . Highest activity was observed for copper silicates with nanotube morphology .Physical And Chemical Properties Analysis

Copper silicate is a blue-green or turquoise-colored material that’s insoluble in water . The copper ions in the compound provide its distinctive coloration . The physico-chemical properties of copper silicates were characterized by XRD, FT-IR, SEM, HRTEM, N2-physisorption, XPS and H2-TPR techniques .科学研究应用

骨生成的免疫调节剂:掺铜介孔二氧化硅纳米球(Cu-MSNs)已被证明能诱导干细胞进行成骨分化。Cu-MSNs促进有利的免疫环境,促进促炎细胞因子和成骨/血管生成因子,通过Oncostation M途径引导强有力的成骨分化。这表明在骨再生和治疗应用中具有潜力(Shi et al., 2016)。

二氧化硅凝胶中的光学性质:通过溶胶-凝胶过程制备的掺铜二氧化硅明胶展示出不同铜物种,其具有独特的光学性质(吸收和发光)。这些材料显示出在各种应用或基础研究中的潜力(Lutz et al., 1997)。

催化剂前体:单壁铜硅酸盐纳米管(CuSiNT)可以合成并用作定制纳米催化剂的前体。在CuSiNT中高达80%的Cu可以被其他金属取代,同时保持管状结构,增强催化性能,如在CO2加氢中所示(Sheng & Zeng, 2015)。

锂离子电池的阳极材料:锚定在还原石墨烯上的铜硅酸盐纳米管被设计用于解决锂离子电池(LIBs)中的容量衰减问题。这种结构提供高可逆容量,良好的倍率性能和优异的循环稳定性(Tang et al., 2017)。

饮用水系统中的腐蚀抑制:硅酸盐,以基础硅酸盐的形式,已被研究其对铜管腐蚀的影响。它被用作饮用水配送系统中的铜腐蚀抑制剂(Nyongbela & Johannsen, 2015)。

癌症治疗中的药物传递和成像:掺铜的介孔二氧化硅纳米颗粒与肿瘤靶向肽和药物载体结合,展示出作为靶向、控制药物传递和PET成像的多功能纳米治疗系统的潜力(Freitas et al., 2017)。

抗菌有机涂层:在基于硅的颗粒上合成的铜纳米结构对大肠杆菌和金黄色葡萄球菌等细菌表现出抗菌行为。这些材料在有机涂层中具有应用,显示出在低浓度下显著的细菌消除(Palza et al., 2015)。

矿物学中的核磁共振光谱:将29Si核磁共振光谱应用于顺磁铜(II)硅酸盐矿物可提供关于涉及Si-Cu相互作用的结构细节,并暗示了类似翠绿石等矿物中的共同化学计量和短程结构(Stebbins, 2017)。

安全和危害

Like all chemical substances, the handling and disposal of copper silicate must be done with care . While copper compounds are essential for life in small quantities, they can be harmful in large amounts . Excessive exposure to copper silicate can lead to health issues, including irritation of the eyes, skin, and respiratory tract . It can also have more severe health effects if ingested or inhaled in large quantities .

未来方向

Copper silicate has found use in a variety of applications thanks to its unique properties . It has historical significance as a pigment, where its vibrant blue-green color made it an attractive choice for artisans . Today, copper silicate is used in the manufacture of glasses and ceramics, as it can give these materials a beautiful, deep blue coloration . It is also utilized in specialized coatings and for its antimicrobial properties . Future research may focus on further exploring these applications and developing new ones.

属性

IUPAC Name |

copper;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034478 | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper silicate | |

CAS RN |

1344-72-5 | |

| Record name | Copper silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)